molecular formula C9H7F2N3 B1357059 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine CAS No. 397844-80-3

5-(2,6-difluorophenyl)-1H-pyrazol-3-amine

Cat. No.: B1357059
CAS No.: 397844-80-3
M. Wt: 195.17 g/mol
InChI Key: ZSASCCDXSUGHPD-UHFFFAOYSA-N
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Description

5-(2,6-Difluorophenyl)-1H-pyrazol-3-amine is an organic compound characterized by the presence of a pyrazole ring substituted with a 2,6-difluorophenyl group and an amine group

Mechanism of Action

Mode of Action

The compound interacts with its targets by binding to the active sites of these kinases, inhibiting their activity . This inhibition can lead to changes in cellular signaling pathways, affecting the function and behavior of cells.

Biochemical Pathways

Given its targets, it is likely to impact pathways involving cell cycle regulation, apoptosis, and signal transduction . The downstream effects of these changes can include altered cell proliferation, survival, and response to external stimuli.

Result of Action

The molecular and cellular effects of 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine’s action depend on the specific cellular context and the status of the targeted pathways. Potential effects could include changes in cell proliferation, survival, and response to external stimuli due to the inhibition of the targeted kinases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the 2,6-Difluorophenyl Group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, where a 2,6-difluorophenyl halide is coupled with the pyrazole ring.

    Amination: The final step involves introducing the amine group at the 3-position of the pyrazole ring, which can be done through nucleophilic substitution or reductive amination.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. This often includes:

    Catalytic Processes: Using catalysts to enhance reaction rates and selectivity.

    Continuous Flow Chemistry: Implementing continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Difluorophenyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives or hydrogenated products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the amine group or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halides, sulfonates, or nitriles can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield hydroxylated pyrazole derivatives.

    Reduction: Can produce various amine derivatives.

    Substitution: Leads to substituted pyrazole compounds with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

Medicinally, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for developing new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1H-pyrazol-3-amine: Lacks the fluorine substituents, which can affect its reactivity and biological activity.

    5-(2,4-Difluorophenyl)-1H-pyrazol-3-amine: Similar structure but with different fluorine substitution pattern, leading to distinct chemical and biological properties.

    5-(2,6-Dichlorophenyl)-1H-pyrazol-3-amine: Chlorine substituents instead of fluorine, which can influence its chemical behavior and applications.

Uniqueness

5-(2,6-Difluorophenyl)-1H-pyrazol-3-amine is unique due to the presence of two fluorine atoms on the phenyl ring, which can enhance its stability, lipophilicity, and ability to participate in specific chemical reactions. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5-(2,6-difluorophenyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N3/c10-5-2-1-3-6(11)9(5)7-4-8(12)14-13-7/h1-4H,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSASCCDXSUGHPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CC(=NN2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594425
Record name 5-(2,6-Difluorophenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

397844-80-3
Record name 5-(2,6-Difluorophenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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